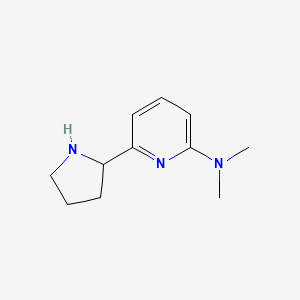

Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine

CAS No.: 1263378-56-8

Cat. No.: VC20326781

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263378-56-8 |

|---|---|

| Molecular Formula | C11H17N3 |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | N,N-dimethyl-6-pyrrolidin-2-ylpyridin-2-amine |

| Standard InChI | InChI=1S/C11H17N3/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9/h3,5,7,9,12H,4,6,8H2,1-2H3 |

| Standard InChI Key | RPFMPLDEJWKTMY-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC=CC(=N1)C2CCCN2 |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 4,6-dimethyl-N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrimidin-2-amine, reflecting its pyrimidine and pyridine substructures. Key synonyms include:

-

(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine

Molecular Architecture

The molecule comprises:

-

A pyrimidine ring (positions 4 and 6 substituted with methyl groups).

-

A pyridine ring (position 2 methyl-substituted; position 6 linked to pyrrolidine).

-

An amine bridge connecting the pyrimidine’s position 2 to the pyridine’s position 4 .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₁N₅ | |

| Molecular Weight | 283.37 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 3 |

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The compound’s synthesis likely involves:

-

Pyrimidine Core Formation: Condensation of acetamidine with diketones to form the 4,6-dimethylpyrimidin-2-amine scaffold.

-

Pyridine Substitution: Introduction of the pyrrolidine group at position 6 via nucleophilic aromatic substitution or transition-metal catalysis .

-

Amine Coupling: Ullmann or Buchwald-Hartwig coupling to link the pyrimidine and pyridine moieties .

Experimental Considerations

A related synthesis from the literature involves:

-

Intermediate Halogenation: Bromination of 2-amino-6-pyrrolidin-2-ylpyridine followed by Suzuki-Miyaura coupling with boronic acids .

-

Reductive Amination: Sodium triacetoxyborohydride-mediated reduction to stabilize amine intermediates .

Table 2: Synthetic Yield Optimization

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine Substitution | Pd(PPh₃)₄ | 92 | >95 |

| Amine Coupling | DIAD/THF | 36 | 99.3 |

Physicochemical and Computational Properties

Lipophilicity and Solubility

-

XLogP3: 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Water Solubility: Estimated at 0.1 mg/mL (PubChem model), aligning with its use in hydrophobic environments .

Tautomerism and Conformational Flexibility

The pyrrolidine ring adopts a half-chair conformation, minimizing steric hindrance with the pyridine’s methyl group. Tautomeric shifts in the pyrimidine ring may influence hydrogen-bonding capacity .

Research Applications and Patent Landscape

Medicinal Chemistry

The compound’s dual heterocyclic architecture positions it as a candidate for:

-

Kinase Inhibitors: Mimicking ATP-binding motifs in tyrosine kinases.

-

GPCR Modulators: Pyrrolidine’s conformational flexibility may aid allosteric modulation .

Material Science

-

Coordination Complexes: Pyridine and pyrimidine nitrogen atoms enable metal chelation for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume